molecular formula C15H18BrNO4 B2825065 1-Boc-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 2386325-11-5

1-Boc-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B2825065
CAS RN: 2386325-11-5
M. Wt: 356.216
InChI Key: GDUDMLZUNWWKNZ-UHFFFAOYSA-N
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Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Synthesis Analysis

Indane or indan is an organic compound with the formula C6H4(CH2)3. It is a colorless liquid hydrocarbon. It is a petrochemical, a bicyclic compound. It occurs at the level of about 0.1% in coal tar. It is usually produced by hydrogenation of indene .


Chemical Reactions Analysis

Indane derivatives can be obtained indirectly, e.g. the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst . The reaction yields indanedione ethyl ester, which can react with the sodium ions yielding a salt .


Physical And Chemical Properties Analysis

Indane is a colorless liquid hydrocarbon with the formula C6H4(CH2)3 . It has a density of 0.9645 g/cm3, a melting point of -51.4 °C, and a boiling point of 176.5 °C .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of 1-indanones, including derivatives related to "1-Boc-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid," has been extensively reviewed, highlighting over 100 synthetic methods and their significant biological activities. These activities encompass antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer properties, and their use in treating neurodegenerative diseases, as well as their effectiveness as insecticides, fungicides, and herbicides (Turek et al., 2017).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives of "this compound," have been shown to inhibit microbial growth at concentrations below desired yield and titer, highlighting the importance of metabolic engineering strategies to increase microbial robustness for improved industrial performance. This is particularly relevant for engineered microbes such as Escherichia coli and Saccharomyces cerevisiae, commonly used in the fermentative production of carboxylic acids (Jarboe et al., 2013).

Spin Label Amino Acids in Peptide Studies

The utilization of spin label amino acids, such as TOAC, in the study of peptides, offers insights into the structural and dynamic aspects of peptide molecules. The incorporation of spin labels into peptides allows for detailed analysis of peptide secondary structure, backbone dynamics, and interactions with membranes, which could be relevant for the structural analysis of derivatives like "this compound" in peptide contexts (Schreier et al., 2012).

Mechanism of Action

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

properties

IUPAC Name

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-6-9-8-10(16)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUDMLZUNWWKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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